3-Fluoro-4-methylphenol
Overview
Description
3-Fluoro-4-methylphenol is an organic compound with the molecular formula C7H7FO. It is a phenolic derivative characterized by the presence of a fluorine atom and a methyl group attached to the benzene ring. This compound is known for its phenol-like odor and is typically found as a white to light yellow solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methylphenol can be synthesized through various methods. One common method involves the reaction of 3-fluoro-4-methylaniline with sulfuric acid and sodium nitrate. The reaction mixture is stirred at low temperatures and then gradually heated to complete the reaction. The product is then extracted and purified using column chromatography .
Industrial Production Methods: In industrial settings, this compound is often produced through the fluorination of 4-methylphenol using fluorinating agents such as hydrogen fluoride or sodium fluoride in the presence of a catalyst. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.
Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the fluorine or methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of reduced phenolic compounds.
Substitution: Formation of various substituted phenols depending on the reagents used.
Scientific Research Applications
3-Fluoro-4-methylphenol has diverse applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: It is utilized in studies involving enzyme inhibition and metabolic pathways.
Medicine: This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylphenol involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the fluorine atom enhances its reactivity and binding affinity, making it a potent inhibitor in certain biochemical reactions .
Comparison with Similar Compounds
- 4-Fluoro-3-methylphenol
- 2-Fluoro-4-methylphenol
- 3-Fluoro-4-methylaniline
Comparison: 3-Fluoro-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 4-Fluoro-3-methylphenol, it has a different reactivity profile due to the position of the fluorine and methyl groups. Similarly, 2-Fluoro-4-methylphenol and 3-Fluoro-4-methylaniline have different substitution patterns, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
3-fluoro-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOOCAXPERKNMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379128 | |
Record name | 3-Fluoro-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-78-8 | |
Record name | 3-Fluoro-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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